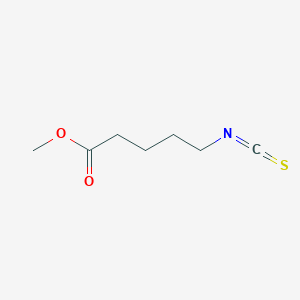
5-Isothiocyanato-pentanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-isothiocyanatopentanoate is an organic compound with the molecular formula C7H11NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-isothiocyanatopentanoate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. Cyanuric acid is used as the desulfurylation reagent in this method .
Industrial Production Methods
Industrial production of methyl 5-isothiocyanatopentanoate typically involves large-scale synthesis using the aforementioned one-pot process. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for substrates that are highly electron-deficient .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-isothiocyanatopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas. These products have diverse applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Methyl 5-isothiocyanatopentanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 5-isothiocyanatopentanoate involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the activation or inhibition of specific biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 5-isothiocyanatopentanoate include other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Methyl 5-isothiocyanatopentanoate is unique due to its specific structure, which combines the isothiocyanate group with a pentanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H11NO2S |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
methyl 5-isothiocyanatopentanoate |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)4-2-3-5-8-6-11/h2-5H2,1H3 |
Clé InChI |
BGBDXFHLZAKXJV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



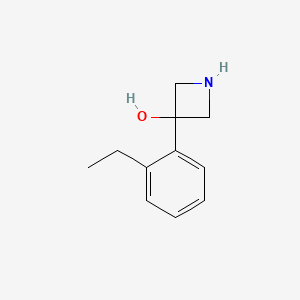
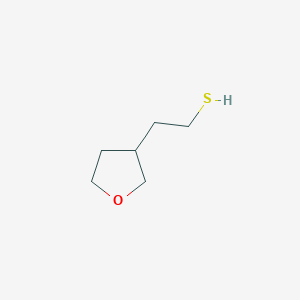
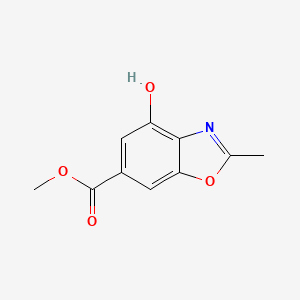
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)
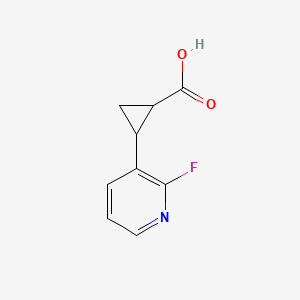
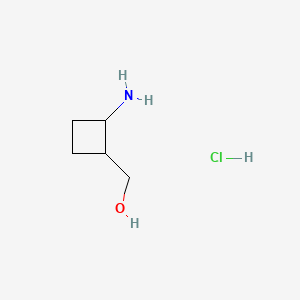
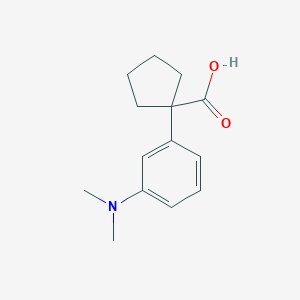

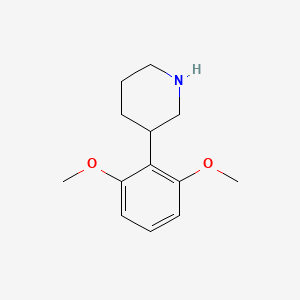

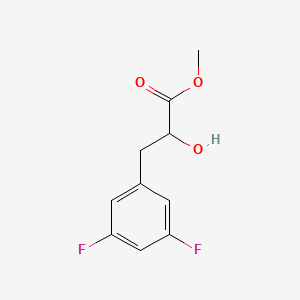
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
